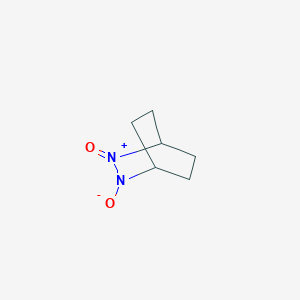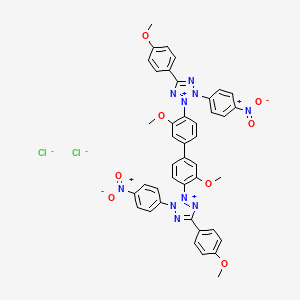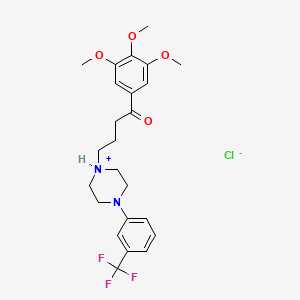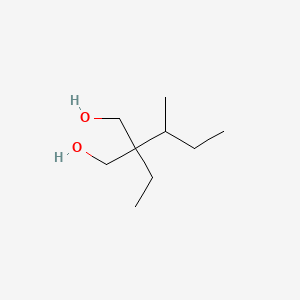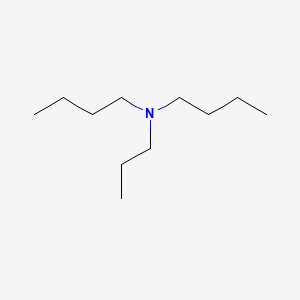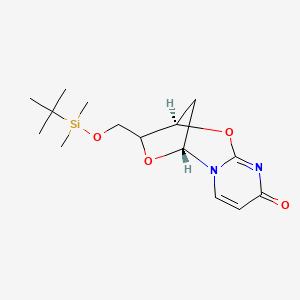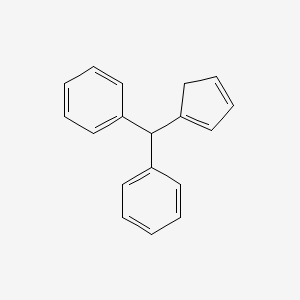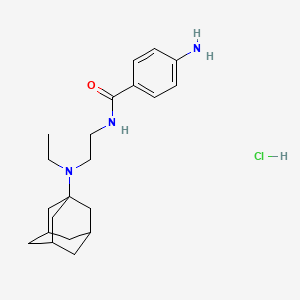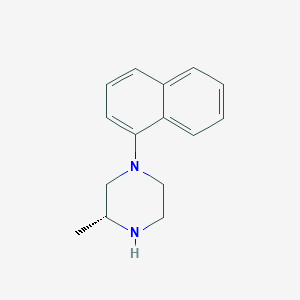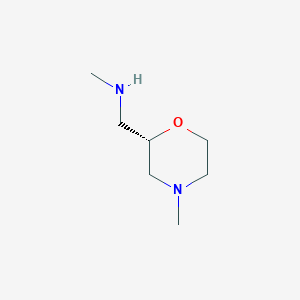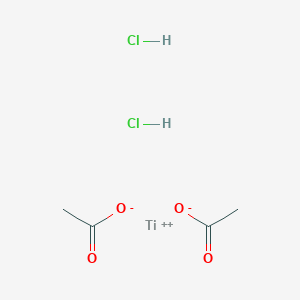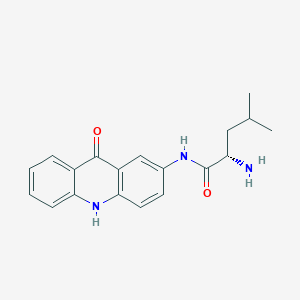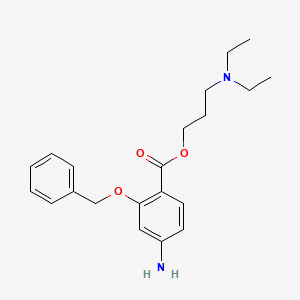![molecular formula C29H28N4O3 B13745781 2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate CAS No. 32089-70-6](/img/structure/B13745781.png)
2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate is an organic compound with the molecular formula C22H22N4O2. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as dye production and fluorescence labeling .
Méthodes De Préparation
The synthesis of 2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate involves multiple steps. One common method includes the reaction of 2,2-dicyanovinyl with N-ethyl-3-methylaniline under controlled conditions to form the intermediate compound. This intermediate is then reacted with phenoxymethyl chloride in the presence of a base to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring higher yields and purity .
Analyse Des Réactions Chimiques
2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano groups to amines.
Applications De Recherche Scientifique
2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate involves its interaction with specific molecular targets. The compound’s cyano groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, making the compound useful in various applications .
Comparaison Avec Des Composés Similaires
2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate is unique due to its specific structure and properties. Similar compounds include:
2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylaniline]ethyl carbanilate: This compound has a similar structure but lacks the phenoxymethyl group, resulting in different chemical properties and applications.
2-Methyl-4-[N-ethyl-N-[2-(phenylcarbamoyloxy)ethyl]amino]benzylidenemalononitrile: This compound has a similar core structure but different substituents, leading to variations in its reactivity and applications.
Propriétés
Numéro CAS |
32089-70-6 |
|---|---|
Formule moléculaire |
C29H28N4O3 |
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
[1-[4-(2,2-dicyanoethenyl)-N-ethyl-3-methylanilino]-3-phenoxypropan-2-yl] N-phenylcarbamate |
InChI |
InChI=1S/C29H28N4O3/c1-3-33(26-15-14-24(22(2)16-26)17-23(18-30)19-31)20-28(21-35-27-12-8-5-9-13-27)36-29(34)32-25-10-6-4-7-11-25/h4-17,28H,3,20-21H2,1-2H3,(H,32,34) |
Clé InChI |
ZBZJWLWVYZLFJA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC(COC1=CC=CC=C1)OC(=O)NC2=CC=CC=C2)C3=CC(=C(C=C3)C=C(C#N)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


